3-Amino-5-bromo-2-chloropyridine
Overview
Description
3-Amino-5-bromo-2-chloropyridine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Amination
- Selective Amination : A study demonstrated the effective use of a palladium-Xantphos complex in the catalytic amination of 5-bromo-2-chloropyridine, leading to high yields and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Electrocatalysis
- Electrocatalytic Synthesis : An electrocatalytic approach for the synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine and 2-amino-5-chloropyridine has been investigated, demonstrating the feasibility of using electrosynthesis in the presence of CO2 (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Reaction Mechanisms
- Rearrangements in Aminations : Research on halopyridines, including 3-chloro and 4-chloropyridine, revealed interesting reaction mechanisms and product distributions, presumably involving pyridyne intermediates (Pieterse & Hertog, 2010).
Microwave-Assisted Amination
- Efficient Amination Methods : A study presented a microwave-assisted amination method for 3-bromo-2-chloropyridine, offering superior conversion and yield compared to conventional heating methods (Kim, Yang, Youn, Choi, Ha, & Ha, 2010).
Safety and Hazards
Future Directions
The application of the synthesis methodology of 3-Amino-5-bromo-2-chloropyridine further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the development of new bioactive molecules.
Mechanism of Action
Target of Action
3-Amino-5-bromo-2-chloropyridine is a biochemical reagent
Mode of Action
It’s known that this compound can be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a palladium catalyst, participating in oxidative addition and transmetalation processes .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is considered a bbb permeant . . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds, potentially influencing cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be used in a well-ventilated area to avoid inhalation . It’s also recommended to prevent concentration in hollows and sumps . These precautions suggest that the compound’s action can be influenced by factors such as ventilation and concentration.
Properties
IUPAC Name |
5-bromo-2-chloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEZSALOLWCCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618904 | |
Record name | 5-Bromo-2-chloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588729-99-1 | |
Record name | 5-Bromo-2-chloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromo-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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